molecular formula C8H8Cl2O3S B13579065 3-Chloro-4-ethoxybenzene-1-sulfonyl chloride

3-Chloro-4-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B13579065
M. Wt: 255.12 g/mol
InChI Key: ZUEFLGZPTUQXET-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzene-1-sulfonylchloride is an organic compound with the molecular formula C8H8Cl2O3S. It belongs to the family of sulfonic acids and is characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with a chlorine atom and an ethoxy group. This compound is a white to light yellow crystalline powder that is soluble in common organic solvents such as chloroform, methanol, and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-ethoxybenzene-1-sulfonylchloride can be synthesized via a multi-step reaction involving the condensation of ethyl 4-oxocyclohexanecarboxylate and p-chlorobenzenesulfonyl chloride. The reaction proceeds under mild conditions, and the yield of the product is high. The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine its structure, purity, and composition.

Industrial Production Methods

In industrial settings, the production of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the ethoxy group.

    4-Ethoxybenzenesulfonyl Chloride: Similar in structure but lacks the chlorine atom on the benzene ring.

    3-Chlorobenzenesulfonyl Chloride: Similar in structure but lacks the ethoxy group and has the chlorine atom in a different position.

Uniqueness

3-Chloro-4-ethoxybenzene-1-sulfonylchloride is unique due to the presence of both the chlorine atom and the ethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

3-chloro-4-ethoxybenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3

InChI Key

ZUEFLGZPTUQXET-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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